molecular formula C9H12O2 B1362657 2-Methoxyphenethyl alcohol CAS No. 7417-18-7

2-Methoxyphenethyl alcohol

Cat. No. B1362657
CAS RN: 7417-18-7
M. Wt: 152.19 g/mol
InChI Key: XLDRDNQLEMMNNH-UHFFFAOYSA-N
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Patent
US05606078

Procedure details

35.3 g of caesium carbonate and then a solution of 6.5 ml of methyl iodide in 40 ml of acetone are added to a solution of 10 g of 2-(2-hydroxyphenyl)-ethanol in 200 ml of acetone. The reaction mixture is stirred for 50 minutes at room temperature, filtered and concentrated by evaporation. The residue is partitioned between diethyl ether and water. The organic phases are combined, dried over magnesium sulfate and concentrated by evaporation and the residue is purified by means of FC (dichloromethane/diethyl ether 97:3) to yield the title compound: Rf (dichloromethane/diethyl ether 97:3)=0.34; HPLC Rt =9.31 minutes.
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].CI.O[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:17][OH:18]>CC(C)=O>[OH:18][CH2:17][CH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[O:4][CH3:1] |f:0.1.2|

Inputs

Step One
Name
Quantity
35.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
6.5 mL
Type
reactant
Smiles
CI
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CCO
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 50 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between diethyl ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is purified by means of FC (dichloromethane/diethyl ether 97:3)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
OCCC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.